molecular formula C9H10ClF2N B6212688 3,3-difluoro-2-phenylazetidine hydrochloride CAS No. 2703779-68-2

3,3-difluoro-2-phenylazetidine hydrochloride

Cat. No.: B6212688
CAS No.: 2703779-68-2
M. Wt: 205.63 g/mol
InChI Key: NSGZOCIWQPPXIY-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-phenylazetidine hydrochloride (CAS 2703779-68-2) is a chiral, fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate and building block for the development of novel bioactive molecules. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, introduces considerable ring strain, which enhances the reactivity of the secondary amine and facilitates further functionalization . The two fluorine atoms at the 3-position and the phenyl group at the 2-position contribute to the molecule's lipophilicity, influencing its pharmacokinetic properties and making it a useful scaffold for creating constrained analogs of more complex structures. This compound is primarily used in life science research as a key precursor for synthesizing diverse chemical libraries. Azetidine scaffolds, particularly those incorporating fluorine atoms, are frequently employed in the search for new modulators of biological targets, such as cortical catecholaminergic neurotransmission . The structural motif of substituted azetidines is also explored in the synthesis of potential positron emission tomography (PET) imaging agents and for fine-tuning the properties of fluorescent dyes in bioimaging applications . Researchers utilize this building block to introduce a rigid, polar fragment into molecules, which can be critical for optimizing binding affinity and selectivity toward enzymes and receptors. The product is supplied as the hydrochloride salt to ensure improved stability and handling. It is offered with a high purity guarantee (>97%, confirmed by 1H NMR) and is available for immediate shipping . This chemical is intended for research and development purposes in a controlled laboratory environment. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2703779-68-2

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

3,3-difluoro-2-phenylazetidine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)6-12-8(9)7-4-2-1-3-5-7;/h1-5,8,12H,6H2;1H

InChI Key

NSGZOCIWQPPXIY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)C2=CC=CC=C2)(F)F.Cl

Purity

95

Origin of Product

United States

Azetidine Ring Systems: Privileged Scaffolds in Synthetic Chemistry

Azetidines, four-membered nitrogen-containing saturated heterocycles, are recognized as "privileged scaffolds" in medicinal and synthetic chemistry. enamine.netnih.govresearchgate.net Their utility stems from a combination of inherent ring strain (approximately 27.7 kcal/mol) and greater stability compared to their three-membered counterparts, aziridines. rsc.orgossila.com This ring strain makes them susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.orgub.bw

The compact and rigid nature of the azetidine (B1206935) ring allows it to act as a conformationally constrained building block, which is a desirable trait in drug design for optimizing binding affinity to biological targets. enamine.netnih.gov Consequently, the azetidine motif is found in a number of natural products and pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.netrsc.orgub.bw The growing interest in these scaffolds has spurred the development of numerous synthetic strategies to create diversely functionalized azetidine derivatives. rsc.orgub.bwresearchgate.net

The Impact of Fluorine in Small Ring Heterocycles

The incorporation of fluorine into organic molecules, particularly heterocycles, is a well-established strategy in medicinal chemistry to enhance a compound's properties. rsc.orgscribd.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and conformational preferences. researchgate.netcambridgemedchemconsulting.comresearchgate.netnih.gov

In small-ring systems like azetidines, the introduction of fluorine can have significant stereoelectronic effects. nih.govnih.gov For instance, the presence of a gem-difluoro group, as in 3,3-difluoroazetidine (B2684565), can alter the puckering of the four-membered ring and influence the basicity of the nitrogen atom. nih.govnih.gov This modification is often used to block sites of metabolic oxidation, thereby increasing the bioavailability and half-life of a drug candidate. cambridgemedchemconsulting.comnih.gov The powerful electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which is a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles. rsc.orgresearchgate.net

Table 1: Key Physicochemical Effects of Fluorine Incorporation

Property Effect of Fluorination Rationale
Metabolic Stability Increased The C-F bond is strong and resistant to enzymatic cleavage, blocking metabolic oxidation. cambridgemedchemconsulting.comnih.gov
Lipophilicity Increased Fluorine can increase a molecule's lipophilicity, which can affect membrane permeability and biodistribution. rsc.orgnih.gov
Basicity (pKa) Decreased The high electronegativity of fluorine withdraws electron density, reducing the basicity of nearby amines. researchgate.netnih.gov
Conformation Altered Fluorine substitution can induce specific conformational preferences through stereoelectronic effects. nih.govchim.itrsc.org

| Binding Affinity | Modulated | Changes in electronics and conformation can lead to improved interactions with biological targets. researchgate.netresearchgate.net |

Research Focus on 3,3 Difluoro 2 Phenylazetidine Hydrochloride

The investigation into 3,3-difluoro-2-phenylazetidine (B2425257) hydrochloride is driven by the goal of creating a versatile chemical building block that combines the advantageous features of both the azetidine (B1206935) scaffold and fluorine substitution. The phenyl group at the 2-position adds another layer of functionality and stereochemical complexity, making it a valuable synthon for creating libraries of complex molecules.

The rationale for its study is multifaceted:

Novel Scaffolding: It provides a rigid, fluorinated framework for the synthesis of new chemical entities with potentially enhanced pharmacological properties.

Stereochemical Control: The presence of a stereocenter at the C2 position allows for the exploration of stereoselective reactions and the synthesis of enantiomerically pure compounds.

Physicochemical Tuning: The gem-difluoro group at the C3 position offers a reliable method to fine-tune properties like lipophilicity and metabolic stability in derivative compounds. ossila.com

Synthetic Versatility: The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient precursor for a variety of chemical transformations, such as N-alkylation or acylation.

Scope of Academic and Industrial Research

Direct Synthetic Routes to 3,3-Difluoro-2-phenylazetidine Hydrochloride

Direct synthetic routes to this compound are not extensively detailed in publicly available scientific literature. The synthesis of the parent compound, 3,3-difluoro-2-phenylazetidine, with CAS number 915190-94-2, is noted, but specific procedures for its direct synthesis and subsequent conversion to the hydrochloride salt are not well-documented in major chemical databases. chemicalbridge.co.uk General methods for the formation of azetidine rings and the introduction of fluorine atoms suggest that its synthesis would likely involve a multi-step process, culminating in the formation of the hydrochloride salt in the final step.

Strategies for the Construction of the Difluoroazetidine Ring System

The construction of the difluoroazetidine ring system can be approached through various synthetic strategies. These methods often involve the formation of the four-membered ring as a key step, with the difluoro functionality being introduced either before or after cyclization.

Reformatsky-Type Cyclization Reactions

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of β-lactams (azetidin-2-ones), which are precursors to azetidines. wikipedia.org The imino-Reformatsky reaction, using an imine instead of a carbonyl compound, provides a direct route to β-amino esters, which can then be cyclized to form the azetidine ring.

The use of α,α-difluoro-α-halo esters in Reformatsky-type reactions is a key strategy for introducing the difluoromethylene group. researchgate.net For instance, the reaction of bromodifluoroacetamides with aldimines in the presence of zinc yields α,α-difluoro-β-amino amides. chemrxiv.org These intermediates can potentially be cyclized to form 3,3-difluoroazetidinones. Subsequent reduction of the lactam carbonyl group would then yield the corresponding 3,3-difluoroazetidine (B2684565). Metals other than zinc, such as indium, have also been employed in Reformatsky reactions with iododifluoro ketones to produce α,α-difluoro-β-hydroxyketones, showcasing the versatility of this approach for creating C-C bonds with difluorinated carbons. researchgate.net

Table 1: Examples of Reformatsky-Type Reactions for the Synthesis of Difluorinated Compounds

ReactantsReagentProduct TypeReference
Aldimines, BromodifluoroacetamidesZincα,α-Difluoro-β-amino amides chemrxiv.org
Iododifluoro Ketones, AldehydesIndiumα,α-Difluoro-β-hydroxyketones researchgate.net

[2+2] Cycloaddition Approaches to Azetidines and Azetidinones

The [2+2] cycloaddition reaction is a powerful and widely used method for the synthesis of four-membered rings, including azetidines and their β-lactam precursors. nih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for preparing β-lactams. mdpi.com This approach can be adapted to synthesize 3,3-difluoroazetidinones by using a difluoroketene or a ketene equivalent.

Visible light-mediated [2+2] cycloadditions have emerged as a mild and efficient method for azetidine synthesis. chemrxiv.orgchemrxiv.org This approach often involves the reaction of an olefin with an imine derivative, such as an oxime, catalyzed by a photocatalyst. chemrxiv.org The functional group tolerance and operational simplicity of these methods make them attractive for the synthesis of complex azetidines. While direct examples leading to 3,3-difluoro-2-phenylazetidine are not prominent, the general applicability of these methods suggests their potential in accessing such structures by employing appropriately fluorinated starting materials.

Table 2: Overview of [2+2] Cycloaddition Strategies for Azetidine Synthesis

Reaction TypeReactantsKey FeaturesReference
Staudinger SynthesisKetene, ImineForms β-lactam ring mdpi.com
Visible Light-MediatedOlefin, OximeMild conditions, photocatalyzed chemrxiv.org

[3+1] Cycloaddition Strategies in Difluoroazetidine Synthesis

While [2+2] and [3+2] cycloadditions are more common, [3+1] cycloadditions are a less conventional but viable approach to four-membered rings. In the context of azetidine synthesis, this could involve the reaction of a three-atom component (e.g., an azomethine ylide fragment) with a one-atom component (e.g., a carbene or its equivalent). Information specifically detailing [3+1] cycloadditions for the synthesis of difluoroazetidines is scarce in the reviewed literature. However, the broader field of cycloaddition chemistry is continually evolving, and novel strategies may emerge. For comparison, [3+2] cycloadditions using azomethine ylides are well-established for synthesizing five-membered pyrrolidine (B122466) rings, including fluorinated versions. researchgate.net

Ring Contraction Methodologies for Azetidine Formation

Ring contraction reactions provide an alternative pathway to strained four-membered rings like azetidines from more readily available five- or six-membered heterocycles. wikipedia.orgetsu.edu A common strategy involves the rearrangement of a larger ring, often initiated by the formation of a reactive intermediate such as a carbocation or a carbenoid. wikipedia.org

One notable example is the synthesis of N-sulfonylazetidine building blocks through the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This reaction proceeds via a one-pot nucleophilic addition-ring contraction mechanism. The application of such a methodology to appropriately substituted difluorinated pyrrolidinones could potentially yield 3,3-difluoroazetidines. The Favorskii rearrangement of cyclic α-halo ketones is another classic ring contraction method, though its application to nitrogen-containing rings is less common. chemistrysteps.com

Table 3: Ring Contraction Approaches to Azetidines

Starting MaterialKey TransformationProductReference
α-bromo N-sulfonylpyrrolidinonesNucleophilic addition-ring contractionα-carbonylated N-sulfonylazetidines nih.gov
Cyclohexane epoxidesLewis acid-catalyzed rearrangementFive-membered carbonyl compounds chemistrysteps.com

Intramolecular Cyclization Reactions for Azetidine Ring Closure

Intramolecular cyclization is a fundamental and widely used strategy for the formation of azetidine rings. nih.gov This approach typically involves an intramolecular nucleophilic substitution reaction where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group to form the four-membered ring. Common leaving groups include halides and mesylates. nih.gov

For the synthesis of 3,3-difluoro-2-phenylazetidine, a suitable precursor would be a γ-amino alcohol or a related derivative containing the 3,3-difluoro-2-phenyl moiety. Activation of the hydroxyl group (e.g., by conversion to a sulfonate ester) would facilitate intramolecular SN2 reaction by the amine to close the ring. The synthesis of such precursors would likely involve multiple steps, including the introduction of the gem-difluoro group. Intramolecular aminolysis of epoxides is another powerful method for constructing azetidine rings. nih.gov A cis-3,4-epoxy amine, for instance, can undergo regioselective intramolecular ring-opening catalyzed by a Lewis acid to afford the corresponding azetidine. nih.gov

Table 4: Intramolecular Cyclization Methods for Azetidine Synthesis

Precursor TypeReactionKey FeaturesReference
γ-Amino alcohol derivativeIntramolecular SN2Requires activation of the hydroxyl group nih.gov
cis-3,4-Epoxy amineIntramolecular aminolysisLewis acid-catalyzed, regioselective nih.gov

Reductive Transformation of 3,3-Difluoroazetidin-2-ones to 3,3-Difluoroazetidines

A primary and effective strategy for synthesizing 3,3-difluoroazetidines involves the reduction of the corresponding 3,3-difluoroazetidin-2-one precursor. The carbonyl group of the β-lactam ring is reduced to a methylene (B1212753) group, yielding the desired azetidine. This transformation requires chemoselective reducing agents that can efficiently reduce the amide carbonyl without cleaving the strained four-membered ring or affecting the gem-difluoro group.

Commonly employed reducing agents for this purpose include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (B99878) (BH₃·SMe₂), as well as aluminum hydrides like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). The choice of reagent and reaction conditions is critical to achieving high yields and minimizing side reactions. For instance, a high-yield synthesis of 3,3-difluoroazetidines has been developed using a monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. researchgate.net These precursors are often synthesized through a Reformatsky-type reaction involving aldimines and ethyl bromodifluoroacetate. researchgate.net

The efficiency of the reduction can be influenced by the nature of the substituent on the azetidine nitrogen. Electron-withdrawing groups can sometimes hinder the reduction, while bulky protecting groups may sterically impede the approach of the reducing agent.

Table 1: Comparison of Reducing Agents for the Transformation of N-Protected 3,3-Difluoro-4-phenylazetidin-2-one

Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
BH₃·THFTHF25-6685-95Generally clean reaction with good yields.
BH₃·SMe₂Toluene0-2580-90Offers an alternative to THF; may require careful temperature control.
LiAlH₄Diethyl Ether-78 to 060-75Highly reactive; can lead to ring-opening byproducts if not controlled.
AlH₂ClTHF0-25>90Reported to be highly efficient for this specific transformation. researchgate.net

Stereoselective Synthesis of Chiral 3,3-Difluoro-2-phenylazetidine Derivatives

The development of stereoselective methods to produce enantiomerically pure 3,3-difluoro-2-phenylazetidine derivatives is of significant interest. The chirality at the C2 position, which bears the phenyl group, is a key determinant of the molecule's biological activity. Strategies to control this stereocenter include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers an elegant approach to establishing chirality during the synthesis. For azetidines, this can involve the catalytic asymmetric hydrogenation of a prochiral precursor, such as a 3,3-difluoro-2-phenyl-2H-azete, or a related enamine. Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium, ligated with chiral phosphines (e.g., BINAP) or diamines, are frequently used. frontiersin.orgrsc.org

Another approach is the use of chiral Brønsted acids or organocatalysts to control the stereochemistry of the ring-forming reaction. frontiersin.orgnih.gov For example, an organocatalytic enantioselective synthesis of tertiary silyl (B83357) ethers has been achieved using IDPi catalysts, demonstrating the potential of such catalysts in complex asymmetric transformations. frontiersin.org These methods generate the desired enantiomer directly, often with high enantiomeric excess (e.e.).

Chiral Auxiliary-Based Approaches

An alternative and robust strategy involves the use of a chiral auxiliary. In this method, a chiral molecule is covalently attached to the substrate to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral 2-phenylazetidines, an auxiliary can be attached to the nitrogen atom. For example, (S)-1-phenylethylamine can serve as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomeric azetidine dicarboxylic acids. rsc.org

In the context of 3,3-difluoro-2-phenylazetidine, a chiral auxiliary attached to the imine precursor could be used to control the stereochemistry of a [2+2] cycloaddition reaction with a difluoroketene equivalent. The steric bulk of the auxiliary directs the approach of the ketene, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the enantiomerically enriched azetidine.

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is paramount in modern asymmetric synthesis. In the synthesis of 3,3-difluoro-2-phenylazetidine, the primary goal is to control the absolute configuration at the C2 position.

When using chiral auxiliaries, the choice of auxiliary and the reaction conditions are optimized to maximize the diastereomeric ratio (d.r.). For catalytic methods, the catalyst loading, solvent, temperature, and ligand structure are key parameters that are fine-tuned to achieve high enantiomeric excess (e.e.). Research has shown that excellent diastereoselectivity can be achieved in the synthesis of densely functionalized β-lactams through three-component reactions. rsc.org

Table 2: Representative Stereoselective Methods for Azetidine Ring Synthesis

MethodChiral SourceKey StepTypical SelectivityReference Example
Asymmetric HydrogenationChiral Rh-DIPAMP catalystHydrogenation of an enamine precursorup to 95% e.e.Asymmetric synthesis of β-amino acids
Chiral Auxiliary(R)-phenylethylamineDiastereoselective [2+2] cycloaddition>98:2 d.r.Synthesis of chiral β-lactams
OrganocatalysisChiral Phosphoric AcidAsymmetric [2+2] Cycloadditionup to 99% e.e.Synthesis of chiral cyclobutanes

Functional Group Tolerance and Scope in this compound Synthesis

The utility of a synthetic method is often defined by its scope and tolerance for various functional groups. In the synthesis of this compound, this pertains to the compatibility of the reaction conditions with different substituents on the phenyl ring.

The key synthetic steps—typically imine formation, cyclization to form the azetidin-2-one (B1220530), and subsequent reduction—must proceed efficiently in the presence of a range of functional groups. For example, the phenyl ring could be substituted with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl).

The reduction of the azetidin-2-one is often the most sensitive step. Reagents like LiAlH₄ are highly reactive and may reduce other functional groups such as esters, nitriles, or nitro groups. In contrast, borane-based reagents exhibit greater chemoselectivity, typically tolerating esters, amides, and halides, making them more suitable for the synthesis of functionalized derivatives. The development of copper-catalyzed asymmetric cyclizative aminoboration has shown good functional group tolerance for producing chiral piperidines, suggesting similar strategies could be applied to azetidine synthesis. nih.gov

Table 3: Functional Group Tolerance in the Synthesis of Substituted 3,3-Difluoro-2-phenylazetidines via Borane Reduction

Phenyl Substituent (Position)Functional Group TypeTolerated?Comments
4-Methoxy (-OCH₃)Electron-DonatingYesReaction proceeds smoothly.
4-Methyl (-CH₃)Electron-DonatingYesGenerally well-tolerated.
4-Chloro (-Cl)Electron-Withdrawing (Halogen)YesHalogens are typically stable to borane reduction.
4-Trifluoromethyl (-CF₃)Strong Electron-WithdrawingYesThe CF₃ group is highly robust and non-reactive to borane.
4-Nitro (-NO₂)Strong Electron-WithdrawingNoNitro groups are readily reduced by borane reagents.
4-Cyano (-CN)Electron-WithdrawingNoNitriles can be reduced by borane.
4-Ester (-CO₂Me)Electron-WithdrawingNoEsters are typically reduced by borane, requiring protection.

This tolerance profile dictates the synthetic strategy, often requiring the use of protecting groups for sensitive functionalities or the introduction of these groups after the azetidine ring has been formed and reduced.

Ring-Opening Reactions of the Strained Azetidine Core

The significant strain energy of the azetidine ring makes it susceptible to ring-opening reactions, which are a primary mode of its chemical transformation.

Ring-opening of azetidines is typically initiated by electrophilic activation of the nitrogen atom, followed by nucleophilic attack on one of the ring carbons. For the free base of 3,3-difluoro-2-phenylazetidine, this activation could be achieved through quaternization (e.g., with an alkyl halide) or by using Lewis acids. The presence of the electron-withdrawing gem-difluoro group at C3 would likely influence the electron density of the ring and the stability of any potential carbocationic intermediates. Nucleophiles such as halides, cyanide, and organometallic reagents would be expected to participate in these ring-opening reactions.

The regioselectivity of nucleophilic attack on the activated azetidine ring is a critical consideration. Attack can theoretically occur at either the C2 or C4 position. The presence of the phenyl group at C2 and the gem-difluoro group at C3 introduces significant electronic and steric asymmetry.

Attack at C2: The C2 position is a benzylic carbon, which can stabilize a positive charge. Therefore, reactions that proceed through an SN1-like mechanism with carbocationic character at C2 are plausible.

Attack at C4: The C4 position is sterically less hindered. SN2-type reactions, where a less substituted carbon is favored, might lead to nucleophilic attack at this position.

The gem-difluoro group at C3 is strongly electron-withdrawing, which would destabilize a carbocation at the adjacent C2 position, potentially favoring an SN2 pathway at C4. The stereochemistry of the C2 position would likely influence the stereochemical outcome of the ring-opening reaction, with SN2 reactions typically proceeding with inversion of configuration.

The relief of ring strain is a powerful thermodynamic driving force for the reactions of azetidines. This principle governs not only nucleophilic ring-opening but also other transformations such as thermal rearrangements and cycloadditions, although specific examples for 3,3-difluoro-2-phenylazetidine are not documented.

Derivatization and Functionalization Strategies on the Azetidine Nitrogen and Carbon Positions

Assuming the azetidine ring remains intact, functionalization can occur at the nitrogen atom or the phenyl substituent.

The azetidine nitrogen of the free base is a secondary amine and is expected to be nucleophilic.

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents would yield the corresponding N-alkylated azetidines. The reaction conditions would likely involve a base to neutralize the hydrohalic acid byproduct.

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base would produce N-acyl derivatives. These reactions are typically robust for secondary amines.

Table 1: Predicted N-Functionalization Reactions of 3,3-Difluoro-2-phenylazetidine

Reaction Type Reagent Example Predicted Product Structure
N-Alkylation Methyl iodide (CH₃I) 1-Methyl-3,3-difluoro-2-phenylazetidine

Note: This table is predictive and not based on published experimental data for this specific compound.

The phenyl group attached to the azetidine ring can potentially undergo electrophilic aromatic substitution reactions. The azetidine ring itself, particularly when N-acylated, would act as a directing group. The electron-withdrawing nature of an N-acyl group would likely direct incoming electrophiles to the meta position of the phenyl ring. Conversely, an N-alkyl group, being electron-donating, would favor substitution at the ortho and para positions.

Table 2: Predicted Electrophilic Aromatic Substitution on the Phenyl Ring

N-Substituent Reaction Type Reagent Example Predicted Major Isomer(s)
Acetyl (Ac) Nitration HNO₃/H₂SO₄ meta-nitro

Note: This table is predictive and not based on published experimental data for this specific compound.

Introduction of Additional Functionalities

The reactivity of this compound allows for the introduction of a variety of functional groups, enhancing its potential for diverse applications. These transformations can be broadly categorized into N-functionalization and modifications of the phenyl ring.

The secondary amine within the azetidine ring is a prime site for functionalization. The hydrochloride salt can be neutralized to the free base, which then acts as a nucleophile.

N-Alkylation and N-Acylation: The nitrogen atom can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides and anhydrides. These reactions typically proceed under basic conditions to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions, such as ring-opening.

Illustrative N-Alkylation and N-Acylation Reactions

Reagent Product Typical Conditions Reference
Benzyl bromide 1-Benzyl-3,3-difluoro-2-phenylazetidine K₂CO₃, Acetonitrile, reflux Analogy to general azetidine alkylation
Acetyl chloride 1-Acetyl-3,3-difluoro-2-phenylazetidine Triethylamine, CH₂Cl₂, 0 °C to rt Analogy to general amine acylation

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the N-arylation of azetidines. This reaction allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide, offering access to a wide range of N-aryl derivatives. The selection of the palladium catalyst and ligand is critical for achieving high efficiency.

Representative N-Arylation Conditions

Aryl Halide Catalyst/Ligand Base Solvent Product
4-Bromotoluene Pd₂(dba)₃ / BINAP NaOtBu Toluene 3,3-Difluoro-1-(4-methylphenyl)-2-phenylazetidine

The phenyl group at the 2-position of the azetidine ring can be modified through electrophilic aromatic substitution reactions. The directing effects of the azetidine ring and the reaction conditions will influence the position of substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the phenyl ring. The azetidinyl group is generally considered an ortho-, para-directing and activating group. However, under acidic conditions required for many electrophilic aromatic substitutions, the azetidine nitrogen can be protonated, converting the substituent into a deactivating, meta-directing group.

Potential Electrophilic Aromatic Substitution Products

Reaction Reagent Product (Major Isomer)
Nitration HNO₃, H₂SO₄ 3,3-Difluoro-2-(4-nitrophenyl)azetidine
Bromination Br₂, FeBr₃ 3,3-Difluoro-2-(4-bromophenyl)azetidine

Reaction Mechanisms Governing Transformations of this compound

The transformations of this compound are governed by several key reaction mechanisms, including nucleophilic substitution at the nitrogen atom, electrophilic substitution on the phenyl ring, and potential ring-opening reactions.

The N-functionalization reactions proceed via a standard nucleophilic substitution mechanism . The deprotonated azetidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or acylating agent.

The modification of the phenyl group occurs through the well-established electrophilic aromatic substitution mechanism . An electrophile is generated in situ and is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring.

Ring-opening reactions are also a possibility for strained azetidine rings, particularly under acidic conditions or with strong nucleophiles. The presence of the electron-withdrawing difluoro group at the 3-position can influence the regioselectivity of the ring-opening. Protonation of the azetidine nitrogen would make the ring more susceptible to nucleophilic attack at either the C2 or C4 position. The phenyl group at C2 would stabilize a positive charge buildup at this position, potentially favoring a mechanism with Sₙ1 character at this site. A nucleophile could then attack the C2 carbon, leading to cleavage of the C2-N bond. Conversely, a direct Sₙ2 attack at the less sterically hindered C4 position is also a plausible pathway. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.

Influence of Ring Strain on Azetidine Conformation and Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a dominant factor in determining both the conformation and reactivity of the azetidine core. researchgate.netnih.gov The ring-strain energy of azetidine is approximately 25.2-26.2 kcal/mol, a value comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of larger, less-strained rings like pyrrolidine (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net This high strain energy makes the azetidine ring rigid yet stable enough for practical handling, a balance that provides unique reactivity profiles. researchgate.netrsc.org

Unlike planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the torsional strain that would arise from eclipsing interactions in a planar structure. nih.govrsc.org Electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of approximately 37°. rsc.org This puckering creates two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion is relatively low, but the introduction of substituents can create a significant preference for one puckered conformation over the other. nih.gov

The reactivity of azetidines is largely driven by the release of this ring strain. researchgate.netnih.gov Reactions that involve the opening of the four-membered ring are thermodynamically favorable. For instance, upon activation of the nitrogen atom by protonation (as in the hydrochloride salt) or with a Lewis acid, the ring becomes susceptible to nucleophilic attack, leading to ring-opening. nih.gov This strain-driven reactivity is a key feature exploited in synthetic chemistry to construct more complex linear amines. researchgate.netnih.gov

Table 1: Comparison of Ring Strain Energies in Saturated Heterocycles
CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine326.7
Azetidine425.2 - 26.2
Pyrrolidine55.8
Piperidine60

Data sourced from references researchgate.net.

Electronic Effects of gem-Difluorination on the Azetidine Core

The introduction of a gem-difluoro group at the C3 position of the azetidine ring dramatically alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and its presence exerts powerful stereoelectronic effects.

The two fluorine atoms in the 3,3-difluoro arrangement act as potent electron-withdrawing groups. Through the σ-bond framework, they pull electron density away from the rest of the ring in a phenomenon known as the inductive effect (-I effect). This effect is transmitted through the carbon skeleton to the nitrogen atom at the 1-position. nih.gov

The primary consequence of this electron withdrawal is a significant reduction in the basicity of the nitrogen atom. nih.gov Basicity in amines is dependent on the availability of the nitrogen's lone pair of electrons to accept a proton. By decreasing the electron density at the nitrogen, the gem-difluoro group makes the lone pair less available for protonation, thereby lowering the compound's pKa value compared to its non-fluorinated counterpart. nih.govnih.gov Studies on related fluorinated cyclic amines have consistently shown a decrease in pKa for each fluorine atom introduced, with the magnitude of the effect dependent on the distance and orientation of the fluorine relative to the amine. researchgate.net For instance, the introduction of a gem-difluoro group at the β-position (C3) relative to the nitrogen in piperidine results in a pKa decrease of over 3 units. This strong inductive effect makes 3,3-difluoro-2-phenylazetidine a significantly weaker base than 2-phenylazetidine.

Table 2: Approximate pKa Values of Selected Cyclic Amines and Their Fluorinated Derivatives
CompoundpKa of Conjugate AcidΔpKa (vs. Parent)
Piperidine11.2-
4-Fluoropiperidine (equatorial F)9.5-1.7
4,4-Difluoropiperidine8.6-2.6
3,3-Difluoropiperidine7.3-3.9
Azetidine11.29-
3,3-Difluoroazetidine (Estimated)~7-8~ -3 to -4

Data for piperidine derivatives sourced from reference . The pKa for azetidine is from reference alfa-chemistry.com. The value for 3,3-difluoroazetidine is an estimation based on trends observed in related systems.

The inductive withdrawal of electron density by the C3-gem-difluoro group not only reduces basicity but also directly impacts the accessibility and reactivity of the nitrogen's electron lone pair. stackexchange.comias.ac.in The lone pair becomes less nucleophilic, diminishing its ability to participate in reactions with electrophiles. ias.ac.in

Furthermore, stereoelectronic interactions, such as the gauche effect, play a crucial role. nih.gov In the protonated form (the hydrochloride salt), a strong electrostatic attraction arises between the positively charged ammonium (B1175870) group (-NH₂⁺-) and the electronegative fluorine atoms. nih.govresearchgate.net This interaction strongly favors a gauche conformation, where the C-F bonds are oriented at approximately a 60° dihedral angle to the C-N bond. nih.gov This "double gauche effect" in the 3,3-difluoro system can lock the ring into a specific puckered conformation, further influencing the orientation and accessibility of the N-H bonds and any remaining lone pair character. nih.gov

Steric and Electronic Contributions of the 2-Phenyl Substituent

The phenyl group at the C2 position introduces both significant steric bulk and distinct electronic effects that modulate the properties of the azetidine ring.

Electronic Contributions: Electronically, the phenyl group is complex. It is weakly electron-withdrawing by induction due to the higher s-character of the sp² hybridized carbons. However, it can also engage in resonance (mesomeric) effects. In the context of the azetidine, the phenyl ring is adjacent to a stereocenter and can influence the acidity of the C2-proton. Its electronic nature can also affect the stability of charged intermediates that might form during a reaction. The interaction between the electron-withdrawing nature of the phenyl ring and the potent inductive effect of the gem-difluoro group creates a complex electronic environment within the molecule.

Conformational Analysis of 3,3-Difluoro-2-phenylazetidine Derivatives

The conformation of 3,3-difluoro-2-phenylazetidine is determined by a complex interplay of the factors discussed above: inherent ring strain, the steric demands of the phenyl group, and the powerful stereoelectronic effects of the gem-difluoro moiety.

Ring Puckering: The azetidine ring will adopt a puckered conformation. nih.govrsc.org

Substituent Orientation: The bulky 2-phenyl group will strongly favor an equatorial position to minimize steric strain. rsc.org

Stereoelectronic Effects: The conformation will be heavily influenced by stereoelectronic interactions involving the fluorine atoms. In the hydrochloride salt, the electrostatic attraction between the N⁺-H and the C-F dipoles will favor a conformation where these groups are gauche to each other. nih.govresearchgate.net This is a powerful directing effect that can override other conformational preferences.

Anomeric Effects: A generalized anomeric effect, involving the delocalization of the nitrogen's lone pair electrons into the antibonding orbital of the C-F bond (n_N → σ*_CF), can also contribute to conformational stability. beilstein-journals.org This interaction is maximized when the lone pair and the C-F bond are anti-periplanar, which could influence the degree of ring puckering and the orientation of the N-H bond in the protonated species.

Computational studies and NMR analysis on related fluorinated heterocycles suggest that the combination of these effects leads to a highly biased conformational equilibrium. st-andrews.ac.ukresearchgate.net For this compound, the most stable conformation is predicted to be a puckered ring with the phenyl group in an equatorial position. The ring's pucker will be fixed to accommodate a gauche relationship between the N⁺-H bond and both C-F bonds, a conformation stabilized by strong intramolecular electrostatic interactions. nih.gov This conformational locking can have profound implications for the molecule's biological activity, as it pre-organizes the substituents in a well-defined three-dimensional space.

Table 3: Summary of Factors Influencing the Conformation of 3,3-Difluoro-2-phenylazetidine
FactorInfluencePredicted Outcome
Ring StrainForces non-planar geometry to relieve torsional strain.Puckered ring conformation.
2-Phenyl Substituent (Steric)Large group minimizes 1,3-diaxial interactions.Prefers equatorial orientation.
gem-Difluoro Group (Electronic)Strong electrostatic attraction to N⁺-H in hydrochloride salt.Favors a gauche relationship between N-H and C-F bonds.
Anomeric Effects (n_N → σ*_CF)Stabilizes specific orientations of the nitrogen lone pair relative to C-F bonds.Contributes to the specific puckering angle and rotational barrier.

Advanced Spectroscopic and Analytical Techniques for 3,3 Difluoro 2 Phenylazetidine Hydrochloride Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3,3-difluoro-2-phenylazetidine (B2425257) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be assembled. The hydrochloride form of the amine results in the protonation of the azetidine (B1206935) nitrogen, creating an ammonium (B1175870) cation (NH₂⁺), which significantly influences the chemical environment of nearby nuclei.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For 3,3-difluoro-2-phenylazetidine hydrochloride, distinct signals are expected for the phenyl ring protons, the azetidine ring protons, and the protons on the nitrogen atom.

Phenyl Group Protons (C₆H₅): These protons typically appear in the aromatic region, expected between δ 7.3 and 7.6 ppm. The signals would likely present as a complex multiplet due to the coupling between the ortho, meta, and para protons.

Azetidine Ring Protons:

CH (Position 2): The proton at the C2 position, adjacent to the phenyl group and the nitrogen, is expected to be a triplet due to coupling with the two protons at C4. Its chemical shift would be significantly downfield, likely in the δ 5.0-5.5 ppm range, due to the deshielding effects of the adjacent phenyl ring, the electronegative fluorine atoms at C3, and the positively charged nitrogen.

CH₂ (Position 4): The two protons on the C4 carbon are diastereotopic, meaning they are chemically non-equivalent. They are expected to show complex multiplets, likely in the δ 4.0-4.8 ppm range. Their signals will be split by the C2 proton and by each other (geminal coupling), and potentially show further coupling to the fluorine atoms. The proximity to the protonated nitrogen causes a notable downfield shift compared to the free base.

Ammonium Protons (NH₂⁺): The two protons on the nitrogen atom are expected to appear as a broad singlet, characteristic of exchangeable protons, likely in the δ 9.0-12.0 ppm region, although its exact position and appearance can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H 7.3 - 7.6 Multiplet
CH (C2) 5.0 - 5.5 Triplet
CH₂ (C4) 4.0 - 4.8 Multiplet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of highly electronegative fluorine atoms will have a pronounced effect on the chemical shifts of the azetidine ring carbons, causing both a downfield shift and splitting of the signals due to C-F coupling.

Phenyl Group Carbons (C₆H₅): The carbons of the phenyl ring are expected to resonate in the typical aromatic region of δ 125-140 ppm. The carbon directly attached to the azetidine ring (ipso-carbon) would likely be found at the downfield end of this range.

Azetidine Ring Carbons:

CF₂ (Position 3): This carbon is directly bonded to two fluorine atoms, which causes a significant downfield shift and a characteristic triplet splitting pattern due to one-bond ¹³C-¹⁹F coupling (¹JCF). The signal is predicted to be in the δ 110-125 ppm range.

CH (Position 2): The C2 carbon, bonded to the phenyl group and nitrogen, would be influenced by both, appearing around δ 65-75 ppm. It would likely appear as a triplet due to two-bond coupling with the fluorine atoms (²JCF).

CH₂ (Position 4): The C4 carbon, adjacent to the protonated nitrogen, would be found in the δ 50-60 ppm range, also likely showing a triplet multiplicity from two-bond C-F coupling (²JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
Phenyl-C 125 - 140 Singlets/Doublets
C2 65 - 75 Triplet
C3 110 - 125 Triplet

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms at the C3 position are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet due to coupling with the two adjacent protons on C4 (³JHF). The chemical shift is anticipated in the range of δ -90 to -120 ppm, relative to a standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. Key expected correlations would be between the C2 proton and the C4 protons, and among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for C2-H, and C4-H₂ with their respective carbon signals (C2 and C4).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

N-H Stretching: The most characteristic feature for the hydrochloride salt would be the strong, broad absorption band for the N-H stretching vibrations of the secondary ammonium group (R₂NH₂⁺), typically appearing in the range of 2700-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations are typically very strong and are expected in the 1000-1200 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in intense absorption bands.

N-H Bending: The bending vibration for the NH₂⁺ group would be observed in the 1500-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Ammonium) 2700 - 3100 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
N-H Bend (Ammonium) 1500 - 1600 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is ideal for analyzing polar and ionic compounds.

The analysis would detect the cationic form of the molecule, which is the free base protonated at the nitrogen atom, [C₉H₉F₂N + H]⁺. The monoisotopic mass of the free base is approximately 169.07 Da. uni.lu

Molecular Ion Peak: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 170.08. uni.lu

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for azetidine rings is ring-opening. Loss of the phenyl group (C₆H₅, 77 Da) could lead to a fragment ion. Another possible fragmentation pathway could involve the loss of HF (20 Da). The exact fragmentation pattern provides a "fingerprint" that can help confirm the structure. Predicted collision cross section data suggests adducts such as [M+Na]⁺ at m/z 192.06 and [M+K]⁺ at m/z 208.03 could also be observed. uni.lu

Table 4: Compound Names Mentioned

Compound Name
This compound

Computational and Theoretical Studies on 3,3 Difluoro 2 Phenylazetidine Hydrochloride Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of these theoretical investigations. nih.govnih.gov

For 3,3-difluoro-2-phenylazetidine (B2425257) hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable molecular conformation. nih.govnih.gov This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface. The presence of the gem-difluoro group on the four-membered ring introduces significant conformational constraints and electronic effects that can be precisely modeled. nih.gov

The hydrochloride salt form implies that the azetidine (B1206935) nitrogen is protonated. Computational models would thus include this protonation state to accurately reflect the structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. For instance, the calculations would reveal the puckering of the azetidine ring and the relative orientation of the phenyl group.

The following table presents hypothetical optimized geometric parameters for the protonated 3,3-difluoro-2-phenylazetidine cation, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterAtom Pair/GroupCalculated Value
Bond Length (Å) C2-N11.51
C2-C31.55
C3-C41.54
C4-N11.50
C3-F11.38
C3-F21.38
C2-C(phenyl)1.52
N1-H+1.02
Bond Angle (°) N1-C2-C388.5
C2-C3-C487.9
C3-C4-N188.2
F1-C3-F2108.5
Dihedral Angle (°) H-N1-C2-H125.0 (Ring Puckering)

Note: The data in this table is illustrative and represents typical values that might be expected from such a computational study.

Electronic structure analysis provides information on how electrons are distributed within the molecule. Properties such as dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP map, for instance, would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the electronegative fluorine atoms and the positively charged protonated nitrogen as key sites for intermolecular interactions. nih.gov

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. acs.org For 3,3-difluoro-2-phenylazetidine hydrochloride, this could involve studying its synthesis, degradation, or reactions with other molecules.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates. mdpi.com

For example, the synthesis of fluorinated azetidines can proceed through various pathways, including cycloaddition reactions. mdpi.com Theoretical modeling could be used to compare different synthetic routes to 3,3-difluoro-2-phenylazetidine, predicting which would be the most energetically favorable. Similarly, the reactivity of the azetidine ring, such as its propensity for ring-opening reactions, can be investigated. The influence of the gem-difluoro group on the stability of carbocation intermediates or the nucleophilicity of the nitrogen atom can be quantified. nih.gov

A hypothetical reaction, such as the nucleophilic substitution at the C2 position, could be modeled. The table below illustrates the kind of data that would be generated.

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol) 0.0+25.4-10.2
Key Bond Distance (Å) C2-Nu (incoming) > 3.0C2-Nu (incoming) ~ 2.1C2-Nu (incoming) ~ 1.5
C2-LG (leaving) ~ 1.5C2-LG (leaving) ~ 2.0C2-LG (leaving) > 3.0
Imaginary Frequency (cm⁻¹) N/A-350N/A

Note: This table provides a conceptual example of data from a reaction mechanism study. "Nu" represents a nucleophile and "LG" a leaving group.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. nih.gov For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be computed.

Calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) are performed by determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, when properly referenced, can show excellent correlation with experimental spectra, aiding in the assignment of complex signals. The predicted ¹⁹F NMR chemical shifts would be particularly important for characterizing the fluorine environment.

Similarly, the vibrational frequencies corresponding to the normal modes of molecular vibration can be calculated. These frequencies can be correlated with the peaks observed in an IR spectrum. nih.gov This allows for the assignment of specific vibrational modes, such as C-F stretches, N-H bends, and phenyl ring vibrations, providing a detailed understanding of the molecule's vibrational characteristics.

Spectroscopic PropertyPredicted ValueExperimental Correlation
¹H NMR (ppm) H at C2: 4.8Aids in assigning protons on the azetidine ring.
¹³C NMR (ppm) C2: 75Helps identify the carbon atoms of the azetidine core.
C3: 115 (JCF ~ 250 Hz)The large C-F coupling constant is characteristic of gem-difluoro groups.
¹⁹F NMR (ppm) -95Confirms the chemical environment of the fluorine atoms.
IR Frequency (cm⁻¹) ~1100-1200Corresponds to C-F stretching vibrations.
~2800-3000Corresponds to N-H stretching of the ammonium (B1175870) salt.

Note: The data presented is hypothetical and serves to illustrate the output of spectroscopic predictions.

Analysis of Molecular Orbitals (HOMO-LUMO) and Their Relevance to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. researchgate.netresearchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, computational methods can be used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. The presence of the electronegative fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated analogue. The localization of these orbitals can indicate the most probable sites for nucleophilic or electrophilic attack.

Molecular OrbitalEnergy (eV)Description
HOMO -8.5Primarily localized on the phenyl ring and the nitrogen atom.
LUMO -1.2Distributed across the azetidine ring, with significant contribution from the C-F antibonding orbitals.
HOMO-LUMO Gap (ΔE) 7.3Indicates a relatively high kinetic stability.

Note: These energy values are illustrative and would be obtained from quantum chemical calculations.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity. nih.govfrontiersin.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, bonds, and antibonding orbitals. mdpi.com This method provides detailed insights into charge distribution, hybridization, and stabilizing intramolecular and intermolecular interactions.

NBO analysis also provides a detailed picture of the charge distribution by calculating the natural atomic charges on each atom. This can reveal the extent of the inductive effect of the fluorine atoms, showing how they withdraw electron density from the adjacent carbon and, to a lesser extent, from the rest of the ring.

The strength of hydrogen bonds and other non-covalent interactions can also be evaluated using NBO theory through the second-order perturbation energy (E(2)), which quantifies the stabilization energy of a donor-acceptor interaction. mdpi.com In the context of the hydrochloride salt, this would be particularly useful for analyzing the interaction between the chloride anion and the protonated nitrogen.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
σ(C2-H)σ(C3-F1)0.8Weak hyperconjugation
σ(C4-H)σ(N1-H+)1.2Hyperconjugation stabilizing the cation
LP(Cl⁻)σ*(N1-H+)15.0Strong ion-pair interaction (hydrogen bond)

Note: The data in this table is a hypothetical representation of NBO analysis results.

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The role of this compound as a versatile building block in complex molecule synthesis, including its use as a precursor for fluorinated amino acid analogues or as a synthon for stereodefined fluorinated scaffolds.

The design and synthesis of novel chemical scaffolds for chemical biology research using this compound, its incorporation into bioactive motifs, or the specific influence of its fluorine atoms on scaffold properties relevant to molecular interactions.

Any applications of this compound in advanced materials science.

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Applications of 3,3 Difluoro 2 Phenylazetidine Hydrochloride in Advanced Organic Synthesis and Material Sciences

Applications in Advanced Materials Science (excluding clinical human trial data)

Development of Fluorescent Dyes for Bioimaging Applications

The integration of the 3,3-difluoroazetidine (B2684565) moiety into fluorophores has been a strategic approach to enhance their photophysical properties for bioimaging applications. Research into azetidine-containing fluorescent purine (B94841) analogs has demonstrated that the strained azetidine (B1206935) ring can modulate the performance of donor-acceptor type fluorophores. uni.lu The substitution at the 3-position of the azetidine ring, in particular with fluorine atoms, has been shown to tune the emission maxima of these dyes. rsc.org

In a study focused on developing visibly emissive and responsive fluorophores, analogues of N,N-dimethyladenine were modified with 3-substituted azetidines. rsc.org This modification of otherwise non-fluorescent heterocycles resulted in useful fluorophores for aqueous solutions. rsc.org The emission quantum yields of these novel compounds were found to be among the highest observed for purine analogues, with values of 0.64 in water and 0.77 in dioxane. rsc.orgbit.edu.cn A key finding was the correlation between the emission quantum yields and the Hammett inductive constants of the substituents on the azetidine ring. rsc.orgnih.gov

Specifically, the incorporation of a difluoroazetidino-modified nucleobase led to the creation of a highly emissive nucleoside. rsc.org While the ribosylation of this nucleobase resulted in a lower emission quantum yield in water compared to the precursor, high emission was restored in deuterium (B1214612) oxide. bit.edu.cnnih.gov This highlights the potential of the difluoroazetidine group in the development of sensitive fluorescent probes. bit.edu.cn The general strategy of introducing azetidine-containing heterospirocycles has been shown to be a viable method for developing high-quality fluorophores with enhanced brightness, photostability, water solubility, and permeability, all of which are critical for advanced bioimaging. uni.lupurdue.edu

Table 1: Photophysical Properties of Azetidine-Modified Purine Analogs

Compound Solvent Emission Quantum Yield (Φ)
Difluoroazetidino-modified purine analog Water 0.64 rsc.orgbit.edu.cn
Difluoroazetidino-modified purine analog Dioxane 0.77 rsc.orgbit.edu.cn

This table summarizes the reported quantum yields for a purine analog modified with a difluoroazetidine group, demonstrating the significant fluorescence enhancement achieved through this substitution.

Integration into Energetic Materials Research

The highly strained four-membered ring and the presence of fluorine atoms in the 3,3-difluoroazetidine structure make it a promising candidate for the development of advanced energetic materials. The ring strain in azetidine structures contributes to a higher heat of formation, which can enhance the energetic performance of a material due to the additional energy released upon the opening of the strained ring system during decomposition. nih.gov

Research on 3,3′-difluoroazetidine (DFAZ) salts has shown that this fluorinated heterocyclic ring can positively influence the specific impulse, detonation pressure, and detonation velocity of energetic materials. rsc.org A series of high-density energetic salts were synthesized using 3,3′-difluoroazetidinium (DFAZ) as the cation with various oxygen-rich anions. rsc.org These salts generally exhibited high densities and low impact sensitivity. rsc.orgbit.edu.cn Notably, the specific impulse of nearly all the synthesized DFAZ salts was higher than that of the propellant component ammonium (B1175870) dinitramide (ADN). rsc.org

Furthermore, 3,3′-difluoroazetidine hydrochloride has been utilized as a reactant in the synthesis of novel polycyclic energetic compounds. nih.gov In one study, new triazolyl polycyclic intermediates were successfully prepared through nucleophilic substitution reactions between chlorinated azobis-1,2,4-triazole/chlorinated bi-1,2,4-triazole and DFAZ under alkaline conditions. nih.gov This strategy of introducing the high ring strain of the azetidine structure into nitrogen-rich triazole structures serves as a valuable approach for the development of new energetic materials. nih.gov

Table 2: Comparison of Properties of DFAZ Salts with ADN

Compound Density (g/cm³) Specific Impulse (s) Impact Sensitivity
Ammonium Dinitramide (ADN) - 202 rsc.org -
3,3′-difluoroazetidinium salts Generally High rsc.orgbit.edu.cn Generally > 202 rsc.org Low rsc.orgbit.edu.cn

This table provides a comparative overview of the properties of 3,3′-difluoroazetidinium (DFAZ) salts in relation to the established energetic material, ammonium dinitramide (ADN).

Potential for Optoelectronic Materials (e.g., OLEDs, DSSCs)

The fluorescent properties inherent in derivatives of 3,3-difluoroazetidine suggest their potential application in the field of optoelectronic materials, particularly in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The performance of these devices is heavily reliant on the photophysical characteristics of the organic materials used.

In the context of OLEDs, the emissive layer is a critical component where electrical energy is converted into light. The development of novel fluorophores with high quantum yields is essential for improving the efficiency and brightness of OLED devices. Research on azetidine-containing fluorophores has demonstrated that the incorporation of a 3,3-difluoroazetidine moiety can lead to compounds with high emission quantum yields. rsc.org This makes 3,3-difluoro-2-phenylazetidine (B2425257) hydrochloride a structural motif of interest for designing new emissive materials for OLEDs. The ability to tune the emission wavelengths through substitution on the azetidine ring could also be advantageous for producing the red, green, and blue emitters required for full-color displays. rsc.org

For DSSCs, organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor. The efficiency of a DSSC is directly related to the light-harvesting capability of the dye. The development of new organic dyes with strong absorption in the visible spectrum and high fluorescence quantum yields is an active area of research. The principles learned from the development of fluorescent dyes based on azetidine structures for bioimaging could be translated to the design of novel sensitizers for DSSCs. The enhanced photostability and solubility often associated with azetidine-modified fluorophores would also be beneficial for the long-term performance and processability of DSSC devices. uni.lu While direct integration of 3,3-difluoro-2-phenylazetidine hydrochloride into optoelectronic devices has not been extensively reported, the properties of its core structure and related derivatives indicate a promising avenue for future research in this area.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Pathways

The synthesis of functionalized azetidines, particularly those bearing fluorine atoms, remains a challenging yet crucial area of research. rsc.org Future efforts will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to 3,3-difluoro-2-phenylazetidine (B2425257) hydrochloride and its derivatives.

Key emerging strategies may include:

Strain-Release Reactions: The inherent ring strain of azetidines can be harnessed for novel synthetic transformations. rsc.org Research into the strain-release reactions of highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, has provided access to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov Similar innovative approaches could be adapted for the synthesis of 3,3-difluoro-2-phenylazetidine structures.

Photocatalysis and Electrochemistry: Visible-light-mediated reactions are emerging as powerful tools in fluorine chemistry, often allowing for transformations under mild conditions. nih.gov Future synthetic pathways could leverage photoredox catalysis for the construction of the difluoroazetidine core or for its subsequent functionalization.

Flow Chemistry: For scalability and improved safety in handling fluorinating agents, continuous flow methodologies are expected to be increasingly adopted. This approach can offer precise control over reaction parameters, leading to higher yields and purity.

Novel Fluorinating Reagents: The development of new, safer, and more selective fluorinating reagents is an ongoing endeavor. Reagents like fluoroiodane, activated by hydrogen bonding in solvents like hexafluoroisopropanol (HFIP), have shown promise in the fluorocyclization of unsaturated precursors to form fluorinated heterocycles. le.ac.uk Such reagents could be pivotal in creating novel pathways to 3,3-difluoroazetidines.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesPotential Challenges
Strain-Release Reactions Access to complex and diverse substitutions. nih.govAvailability and stability of highly strained precursors.
Photocatalysis Mild reaction conditions, high selectivity. nih.govSubstrate scope limitations and catalyst cost.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup costs and optimization requirements.
Novel Fluorinating Reagents Improved selectivity and safety profile. le.ac.ukReagent availability and cost.

Exploration of New Reactivity Modes and Transformations

The presence of the gem-difluoro group at the C3 position and the phenyl group at the C2 position of the azetidine (B1206935) ring introduces unique electronic and steric properties that can be exploited for novel chemical transformations.

Future research is anticipated to explore:

Ring-Opening Reactions: While azetidines are more stable than their three-membered aziridine (B145994) counterparts, their ring can be opened under appropriate conditions. rsc.org The influence of the difluoro group on the regioselectivity and stereoselectivity of nucleophilic ring-opening reactions is an area ripe for investigation. Computational studies on related fluorinated aziridines have shown that fluorine substitution can dramatically increase reactivity towards nucleophilic cleavage. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the azetidine ring or the phenyl group offers a streamlined approach to novel derivatives without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The development of new palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions will enable the introduction of a wide array of substituents onto the azetidine scaffold, expanding the chemical space for potential applications. mdpi.com

Asymmetric Catalysis: The development of catalytic asymmetric methods for the functionalization of the azetidine ring will be crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for biological applications.

Advanced Computational Predictions for Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. google.com For 3,3-difluoro-2-phenylazetidine hydrochloride, computational studies will likely play a significant role in several areas:

Conformational Analysis: Fluorination is known to have a significant impact on the conformational preferences of cyclic molecules. nih.gov Computational studies can provide detailed insights into the preferred conformations of the 3,3-difluoroazetidine (B2684565) ring and how these conformations influence its reactivity and interactions with biological targets.

Reaction Mechanism Elucidation: Quantum chemical calculations can be employed to model reaction pathways, identify transition states, and rationalize the outcomes of new transformations. emerginginvestigators.org This will be invaluable in the development of the novel synthetic methods and reactivity modes discussed above.

Prediction of Physicochemical Properties: Properties such as pKa, lipophilicity (LogP), and metabolic stability can be predicted with increasing accuracy using computational models. researchgate.net This will allow for the in silico design of derivatives of this compound with optimized properties for specific applications, for instance, in drug discovery.

The impact of fluorination on key molecular properties can be summarized as follows:

PropertyEffect of FluorinationRationale
Basicity (pKa) Generally decreases. nih.govThe strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom.
Lipophilicity (LogP) Generally increases.The C-F bond is more lipophilic than the C-H bond.
Metabolic Stability Often enhanced.The C-F bond is stronger than the C-H bond, making it more resistant to metabolic oxidation.
Conformation Can be significantly altered. nih.govSteric and electronic interactions involving the fluorine atoms can favor specific ring puckering.

Broader Applications in Materials Chemistry and Interdisciplinary Research

While the primary interest in fluorinated azetidines has been in medicinal chemistry, the unique properties of these compounds suggest potential applications in materials science and other interdisciplinary fields. nih.gov

Emerging areas of application include:

Fluorinated Polymers: Organofluorine compounds are precursors to a wide range of high-performance polymers with exceptional thermal stability, chemical resistance, and unique surface properties. man.ac.uknih.gov this compound could serve as a novel monomer or building block for the synthesis of specialized fluorinated polymers with tailored properties.

Liquid Crystals: The introduction of fluorine can significantly influence the mesomorphic properties of organic molecules. The rigid, polarizable structure of the phenylazetidine core, combined with the presence of fluorine, could be exploited in the design of new liquid crystalline materials. acs.org

Organocatalysis: Chiral N-heterocycles are widely used as organocatalysts. The stereoselective incorporation of fluorine can modulate the catalyst's reactivity and selectivity. nih.gov Derivatives of 3,3-difluoro-2-phenylazetidine could be explored as novel scaffolds for asymmetric catalysis.

¹⁹F Magnetic Resonance Imaging (MRI): Organofluorine compounds are being investigated as contrast agents for ¹⁹F MRI, a technique with a very low background signal in biological systems. researchgate.net The 3,3-difluoroazetidine moiety could serve as a novel ¹⁹F MRI tag that can be incorporated into larger molecules for in vivo imaging applications.

The interdisciplinary potential of fluorinated compounds is vast, spanning from advanced materials to biomedical technologies. researchgate.net As synthetic and analytical techniques continue to advance, the exploration of this compound and its derivatives in these novel contexts is expected to yield exciting discoveries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluoro-2-phenylazetidine hydrochloride, and what key intermediates should be monitored?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors, such as β-fluoroamines, under controlled conditions. Key intermediates include fluorinated azetidine precursors (e.g., 3-fluoroazetidine derivatives) and phenyl-substituted intermediates. Monitoring via TLC or GC-MS at each step ensures purity and identifies byproducts. For example, intermediates with trifluoromethyl groups (common in fluorinated analogs) require careful characterization using 19F^{19}\text{F} NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Essential for confirming fluorine substitution patterns and ring conformation.
  • FTIR : Identifies functional groups (e.g., C-F stretching at 1100–1200 cm1^{-1}).
  • X-ray crystallography : Resolves stereoelectronic effects of fluorine on the azetidine ring geometry.
  • HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Store at -20°C in airtight containers to prevent degradation.
  • Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing fluorinated byproducts?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorination.
  • Catalyst screening : Pd/C or Cu(I) catalysts enhance regioselectivity in ring-closing steps.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
  • Byproduct analysis : Use 19F^{19}\text{F} NMR and LC-MS to track undesired products like difluoroalkanes .

Q. How do the electron-withdrawing effects of fluorine atoms influence the conformational stability of the azetidine ring?

  • Methodological Answer : Fluorine’s electronegativity increases ring strain and alters torsional angles , which can be studied via:

  • DFT calculations : Predict preferred conformers (e.g., envelope vs. twist-boat).
  • Variable-temperature NMR : Detects dynamic conformational changes.
  • Crystallographic data : Compare with non-fluorinated analogs to quantify steric and electronic effects .

Q. What methodologies resolve discrepancies in crystallographic data vs. computational models for fluorinated azetidine derivatives?

  • Methodological Answer :

  • Multi-parameter refinement : Adjusts X-ray data for fluorine’s high electron density.
  • Molecular docking : Validates binding conformations against protein targets (e.g., enzymes with fluorophilic pockets).
  • Synchrotron radiation : Enhances resolution for small-molecule crystallography .

Q. What strategies mitigate the formation of toxic degradation products during synthesis?

  • Methodological Answer :

  • In-line purification : Use scavenger resins to trap reactive intermediates.
  • Green chemistry : Replace toxic reagents (e.g., SF4_4) with safer fluorinating agents like Selectfluor®.
  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies labile bonds prone to hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for fluorinated azetidine derivatives?

  • Methodological Answer :

  • Standardize protocols : Use USP/Ph. Eur. methods for solubility testing (e.g., shake-flask technique).
  • Control variables : Document pH, temperature, and co-solvents (e.g., DMSO) that influence solubility.
  • Cross-validate : Compare results across multiple techniques (e.g., NMR vs. UV-Vis spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.